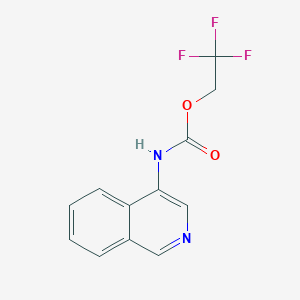
2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a trifluoroethyl group and an isoquinolinylcarbamate moiety, making it a valuable compound in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate typically involves the reaction of isoquinoline with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product quality and consistency.
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Isoquinolin-4-ylamine and 2,2,2-trifluoroethanol are the major products.
科学研究应用
2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isoquinolinylcarbamate moiety can interact with active sites of enzymes or binding sites of receptors, leading to inhibition or modulation of their activity .
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl N-phenylcarbamate
- 2,2,2-Trifluoroethyl N-benzylcarbamate
- 2,2,2-Trifluoroethyl N-pyridin-4-ylcarbamate
Uniqueness
2,2,2-Trifluoroethyl N-isoquinolin-4-ylcarbamate is unique due to the presence of the isoquinoline ring, which imparts specific biological activity and binding affinity to the compound. This makes it distinct from other trifluoroethyl carbamates, which may not exhibit the same level of activity or specificity .
属性
IUPAC Name |
2,2,2-trifluoroethyl N-isoquinolin-4-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-6-16-5-8-3-1-2-4-9(8)10/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIXWPPRJMECNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2995924.png)
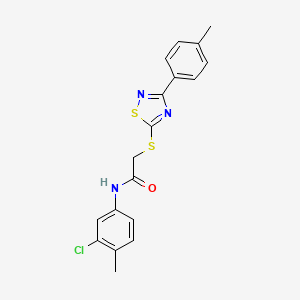
![tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2995927.png)
![Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate](/img/structure/B2995928.png)
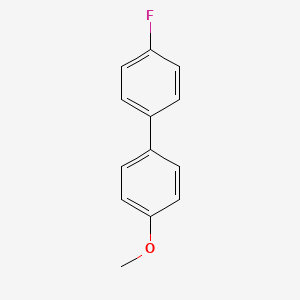
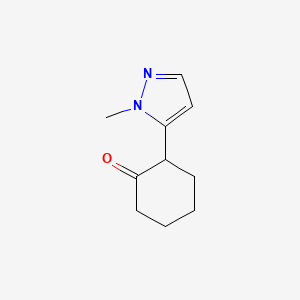
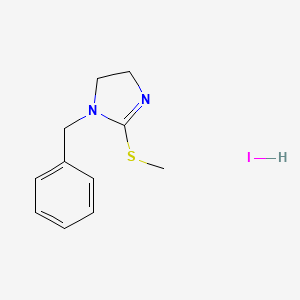
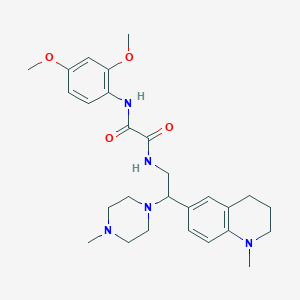
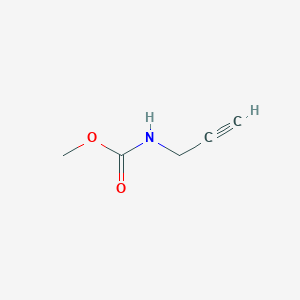
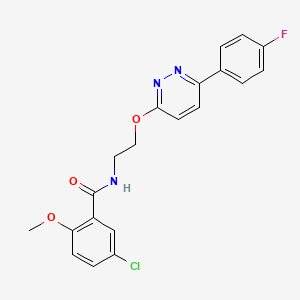
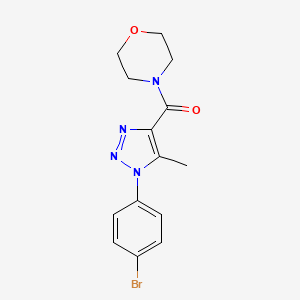
![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)
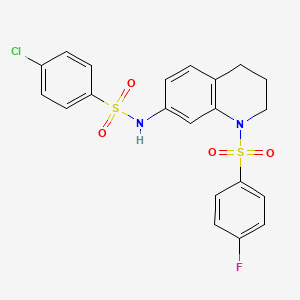
![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)
